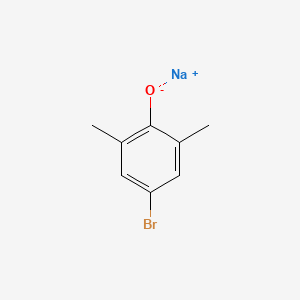

Sodium 4-bromo-2,6-xylenolate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

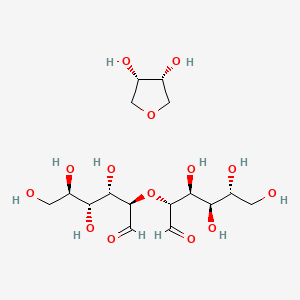

Natrium-4-brom-2,6-xylylat ist eine organische Verbindung mit der chemischen Formel C8H8BrNaO . Es ist ein Natriumsalzderviat von 4-Brom-2,6-xylenol, das durch das Vorhandensein eines Bromatoms und zweier Methylgruppen, die an einen Benzolring gebunden sind, gekennzeichnet ist. Diese Verbindung ist bekannt für ihre Anwendungen in verschiedenen chemischen Reaktionen und industriellen Prozessen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Natrium-4-brom-2,6-xylylat beinhaltet typischerweise die Bromierung von 2,6-Xylenol, gefolgt von der Neutralisation mit Natriumhydroxid. Die Reaktionsbedingungen umfassen:

Bromierung: 2,6-Xylenol wird mit Brom in Gegenwart eines Lösungsmittels wie Chloroform oder Tetrachlorkohlenstoff umgesetzt. Die Reaktion wird bei Raumtemperatur durchgeführt, um 4-Brom-2,6-xylenol zu erhalten.

Neutralisation: Das resultierende 4-Brom-2,6-xylenol wird dann mit Natriumhydroxid neutralisiert, um Natrium-4-brom-2,6-xylylat zu bilden.

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von Natrium-4-brom-2,6-xylylat ähnlichen Schritten, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Kontinuierliche Bromierung: Verwenden eines kontinuierlichen Reaktors, um eine gleichmäßige Bromierung von 2,6-Xylenol zu gewährleisten.

Automatisierte Neutralisation: Einsatz von automatisierten Systemen zur Steuerung der Zugabe von Natriumhydroxid und zur Aufrechterhaltung optimaler Reaktionsbedingungen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Natrium-4-brom-2,6-xylylat durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere Nucleophile wie Hydroxid- oder Aminogruppen substituiert werden.

Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktionsreaktionen: Die Reduktion des Bromatoms kann 2,6-Xylenol oder andere reduzierte Produkte liefern.

Häufige Reagenzien und Bedingungen:

Substitution: Reagenzien wie Natriumhydroxid oder Ammoniak werden unter milden Bedingungen verwendet.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden eingesetzt.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Hauptprodukte:

Substitution: Produkte umfassen 4-Hydroxy-2,6-xylenol oder 4-Amino-2,6-xylenol.

Oxidation: Produkte umfassen 4-Brom-2,6-xylenochinon.

Reduktion: Produkte umfassen 2,6-Xylenol.

Wissenschaftliche Forschungsanwendungen

Natrium-4-brom-2,6-xylylat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Wird in Studien zur Enzyminhibition und Proteininteraktionen eingesetzt.

Medizin: Wird wegen seiner möglichen antimikrobiellen und antifungalen Eigenschaften untersucht.

Industrie: Wird bei der Produktion von Spezialchemikalien und als Reagenz in verschiedenen industriellen Prozessen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Natrium-4-brom-2,6-xylylat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Proteinen. Das Bromatom spielt eine entscheidende Rolle bei seiner Reaktivität, da es kovalente Bindungen mit nucleophilen Stellen an Zielmolekülen bilden kann. Diese Wechselwirkung kann die Enzymaktivität hemmen oder die Proteinfunktion verändern, was zu verschiedenen biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of sodium 4-bromo-2,6-xylenolate involves its interaction with molecular targets such as enzymes and proteins. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Natrium-4-brom-2,6-xylylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Natrium-4-chlor-2,6-xylylat: Ähnliche Struktur, aber mit einem Chloratom anstelle von Brom.

Natrium-4-iod-2,6-xylylat: Ähnliche Struktur, aber mit einem Iodatom anstelle von Brom.

Natrium-4-fluor-2,6-xylylat: Ähnliche Struktur, aber mit einem Fluoratom anstelle von Brom.

Einzigartigkeit: Das Vorhandensein des Bromatoms in Natrium-4-brom-2,6-xylylat verleiht im Vergleich zu seinen halogenierten Analogen eine einzigartige Reaktivität und Eigenschaften. Die Größe und Elektronegativität von Brom beeinflussen das chemische Verhalten der Verbindung, wodurch sie sich in Bezug auf Reaktivität und Anwendungen unterscheidet.

Eigenschaften

CAS-Nummer |

85712-10-3 |

|---|---|

Molekularformel |

C8H8BrNaO |

Molekulargewicht |

223.04 g/mol |

IUPAC-Name |

sodium;4-bromo-2,6-dimethylphenolate |

InChI |

InChI=1S/C8H9BrO.Na/c1-5-3-7(9)4-6(2)8(5)10;/h3-4,10H,1-2H3;/q;+1/p-1 |

InChI-Schlüssel |

UPEUQPKXADLKGG-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=CC(=CC(=C1[O-])C)Br.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)